molecular formula C19H18N4O2 B2544168 2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1904197-29-0

2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2544168
CAS No.: 1904197-29-0
M. Wt: 334.379
InChI Key: VCRPBGPLPMGCAZ-UHFFFAOYSA-N
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Description

2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety and a hexahydrocinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the quinoline derivative, followed by the formation of the hexahydrocinnoline core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-oxo-N-(quinolin-8-yl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide: shares structural similarities with other quinoline derivatives, such as quinoline-8-carboxamide and 2-methylquinoline.

    Hexahydrocinnoline derivatives: Compounds like 2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-methyl-3-oxo-N-quinolin-8-yl-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-23-17(24)11-14-10-13(7-8-15(14)22-23)19(25)21-16-6-2-4-12-5-3-9-20-18(12)16/h2-6,9,11,13H,7-8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRPBGPLPMGCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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